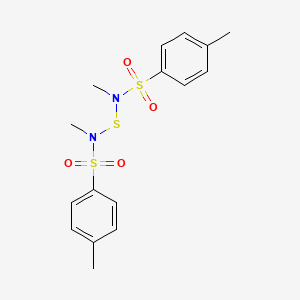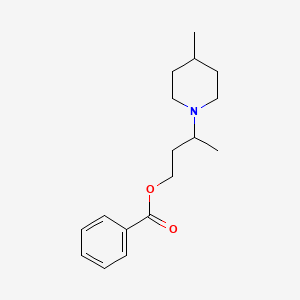
3-Methyl-3-(4'-methylpiperidino)propyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is a chemical compound with the molecular formula C17H25NO2 and a molecular weight of 275.39 g/mol . This compound is known for its unique structure, which includes a benzoate ester linked to a piperidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate typically involves the reaction of 3-methyl-3-(4’-methylpiperidino)propanol with benzoic acid or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
3-Methyl-3-(4’-methylpiperidino)propyl benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
3-Methyl-3-(4’-methylpiperidino)propyl benzoate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-3-(4’-methylpiperidino)propyl benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions are still under investigation, but it is believed that the compound can influence signal transduction and metabolic processes .
Comparación Con Compuestos Similares
3-Methyl-3-(4’-methylpiperidino)propyl benzoate can be compared with other similar compounds, such as:
3-(2-Methylpiperidino)propyl benzoate: This compound has a similar structure but differs in the position of the methyl group on the piperidine ring.
3-(4-Methylpiperidino)propyl benzoate: This compound lacks the additional methyl group on the propyl chain, making it less sterically hindered.
3-(4-Methylpiperidino)butyl benzoate: This compound has a longer alkyl chain, which can affect its chemical reactivity and biological activity
3-Methyl-3-(4’-methylpiperidino)propyl benzoate stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
64050-29-9 |
|---|---|
Fórmula molecular |
C17H25NO2 |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
3-(4-methylpiperidin-1-yl)butyl benzoate |
InChI |
InChI=1S/C17H25NO2/c1-14-8-11-18(12-9-14)15(2)10-13-20-17(19)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 |
Clave InChI |
LJDVATIOWGCFIY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C(C)CCOC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



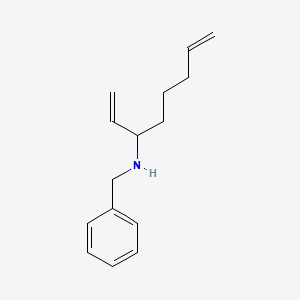
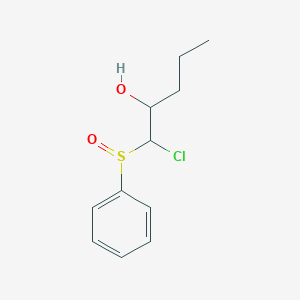
![methyl 2-ethyl-2,5,7,12-tetrahydroxy-6,11-dioxo-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B14497789.png)
![[2,6-Dichloro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetic acid](/img/structure/B14497802.png)
![N-(4-{[4-(Dimethylamino)phenyl]methyl}phenyl)-N-methylacetamide](/img/structure/B14497803.png)
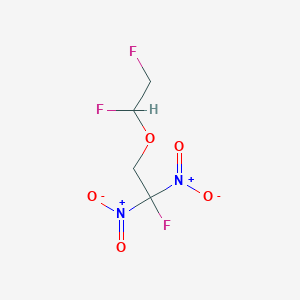

![1,1'-[1,4-Phenylenebis(carbonyl-9H-fluorene-6,3-diyl)]di(ethan-1-one)](/img/structure/B14497823.png)
![Benzamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B14497824.png)
![2(3H)-Furanone, 3-[1-[(4-chlorophenyl)amino]ethylidene]dihydro-, (Z)-](/img/structure/B14497841.png)
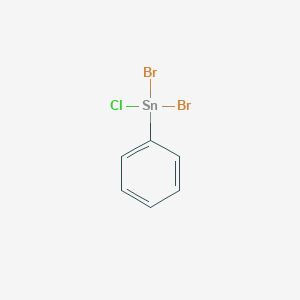
![3-{2-(4-Methylphenyl)-2-oxo-1-[(E)-phenyldiazenyl]ethyl}quinoxalin-2(1H)-one](/img/structure/B14497850.png)
